molecular formula C24H18FNO5 B2861440 N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-fluorobenzamide CAS No. 883953-29-5

N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-fluorobenzamide

Cat. No.: B2861440
CAS No.: 883953-29-5
M. Wt: 419.408
InChI Key: MZFSIRVKZMXJHD-UHFFFAOYSA-N
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Description

N-[3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-fluorobenzamide is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromone core, substituted with a 3,4-dimethoxyphenyl group and a 4-fluorobenzamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-fluorobenzamide typically involves a multi-step process:

    Formation of the Chromone Core: The chromone core can be synthesized via the cyclization of 2-hydroxyacetophenone derivatives

Biological Activity

N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-fluorobenzamide is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure, characterized by a chromen-4-one core and various substituents, suggests potential interactions with multiple biological targets.

Chemical Structure

The compound can be represented by the following molecular formula:

C24H19FNO5\text{C}_{24}\text{H}_{19}\text{F}\text{N}\text{O}_{5}

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific molecular pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes and cancer progression. For instance, it has shown potential as an inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response .
  • Antioxidant Activity : It has demonstrated free radical-scavenging capabilities, contributing to its potential protective effects against oxidative stress .

In Vitro Studies

Recent studies have evaluated the compound's activity against various biological targets. Here are some notable findings:

Target Activity IC50 Value
AChE (Acetylcholinesterase)Moderate inhibition19.2 µM
BChE (Butyrylcholinesterase)Moderate inhibition13.2 µM
COX-2Moderate inhibitionNot specified
LOX-15Moderate inhibitionNot specified

These studies indicate that this compound may serve as a multi-targeted agent with potential therapeutic applications .

Cytotoxicity

The compound has been evaluated for its cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) and Hek293-T cells. The results indicated that it possesses significant cytotoxic properties, suggesting its potential as an anticancer agent .

Case Studies

  • Inhibition of Cholinesterases : A study conducted on derivatives similar to this compound revealed that modifications in the phenyl substituents could enhance or reduce inhibitory effects on cholinesterases, indicating structure-activity relationships that could guide further drug development .
  • Molecular Docking Studies : In silico docking studies have shown that the compound can form hydrogen bonds with key residues in target enzymes, enhancing its inhibitory potency. This computational approach provides insights into the binding affinities and interaction dynamics at a molecular level .

Properties

IUPAC Name

N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FNO5/c1-29-19-12-9-15(13-20(19)30-2)21-22(27)17-5-3-4-6-18(17)31-24(21)26-23(28)14-7-10-16(25)11-8-14/h3-13H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFSIRVKZMXJHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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